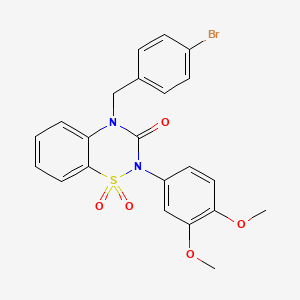

4-(4-bromobenzyl)-2-(3,4-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Description

The compound 4-(4-bromobenzyl)-2-(3,4-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a benzothiadiazine dioxide derivative characterized by:

- A 4-bromobenzyl group at position 4 of the benzothiadiazine core.

- A 3,4-dimethoxyphenyl substituent at position 2.

- A sulfone group (1,1-dioxide) on the thiadiazine ring.

Benzothiadiazine dioxides are heterocyclic compounds with a sulfur-containing six-membered ring system. They are of pharmacological interest due to their structural similarity to bioactive molecules, such as anti-inflammatory agents and orexin receptor ligands . The bromine atom and methoxy groups in this compound likely enhance lipophilicity and electronic interactions with biological targets, influencing binding affinity and metabolic stability.

Properties

IUPAC Name |

4-[(4-bromophenyl)methyl]-2-(3,4-dimethoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrN2O5S/c1-29-19-12-11-17(13-20(19)30-2)25-22(26)24(14-15-7-9-16(23)10-8-15)18-5-3-4-6-21(18)31(25,27)28/h3-13H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMJPCIBUBIGICN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-bromobenzyl)-2-(3,4-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (CAS Number: 893790-78-8) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C22H19BrN2O5S

- Molecular Weight : 503.4 g/mol

- Structure : The compound features a benzothiadiazinone core, which is known for various biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that derivatives of benzothiadiazinones exhibit inhibitory effects on specific proteases and enzymes involved in critical cellular processes.

Key Mechanisms:

- Protease Inhibition : Similar compounds have demonstrated the ability to inhibit serine proteases, which are crucial in various physiological processes including blood coagulation and immune response .

- Calcium Mobilization : Some derivatives have shown activity in mobilizing calcium ions in cellular assays, indicating potential roles in signal transduction pathways .

Biological Activity Overview

The following table summarizes the biological activities associated with the compound and its derivatives based on available research findings.

Case Study 1: Inhibition of C1r Protease

In vitro studies have shown that certain benzothiadiazinone derivatives can selectively inhibit C1r protease. This was assessed using hemolysis assays where the efficacy was measured against control compounds. The selectivity for C1r over related enzymes like trypsin highlights the potential therapeutic applications in conditions mediated by these proteases.

Case Study 2: Calcium Mobilization Assay

A study investigating the calcium mobilization properties of related compounds revealed that some derivatives exhibited significant activity at low micromolar concentrations. For instance, one derivative had an EC50 value of approximately 3.4 μM for FPR1 receptors, indicating robust activity in modulating calcium levels within cells .

Pharmacological Implications

The biological activities observed suggest that 4-(4-bromobenzyl)-2-(3,4-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide could have potential applications in:

- Anticancer Therapy : Due to its ability to inhibit specific proteases involved in tumor progression.

- Antimicrobial Treatments : As preliminary data indicate antibacterial properties.

- Signal Transduction Modulation : Through calcium mobilization pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Differences and Implications

Key Observations:

- Substituent Effects on Binding: The target compound’s 3,4-dimethoxyphenyl group provides electron-donating methoxy groups, which may enhance π-π stacking or hydrogen bonding in receptor pockets compared to the 5,6-dimethoxypyridinyl group in Compound 23 .

- Steric Considerations: The 3,4-dimethylphenyl substituent in ’s compound introduces steric hindrance, which could limit conformational flexibility compared to the target compound’s dimethoxyphenyl group .

Physicochemical Properties

Table 2: Calculated and Experimental Properties

Notes:

- Methoxy groups in the target compound improve hydrogen-bonding capacity compared to methyl groups in ’s analog .

Q & A

Q. What are the standard synthetic routes for preparing benzothiadiazine derivatives with brominated and methoxy substituents?

- Methodological Answer: The synthesis typically involves cyclocondensation of substituted aromatic amines with α,β-unsaturated carbonyl intermediates. For example, β-aroylacrylic acids (e.g., 4-(4-chlorophenyl)-4-oxo-2-butenoic acid) can react with 2-aminothiophenol under acidic conditions (HCl/ethanol) to form the benzothiazine core . Brominated substituents (e.g., 4-bromobenzyl groups) are introduced via alkylation or nucleophilic substitution during intermediate steps, while methoxy groups are often pre-installed on aromatic precursors. Key optimization parameters include reaction time (12–24 hr reflux), stoichiometric ratios (1:1–1:1.2), and recrystallization solvents (methanol/ethanol).

Q. How is the structural integrity of the benzothiadiazine core validated?

- Methodological Answer: X-ray crystallography is the gold standard for confirming the core structure and substituent positions. For example, torsion angles (e.g., O1–C8–C7–C9 = 8.3°) and hydrogen-bonding patterns (N–H⋯O, C–H⋯O) in related compounds reveal conformational stability and intermolecular interactions . Complementary techniques include:

- NMR: H and C NMR to verify substituent integration (e.g., Br and OCH signals).

- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] peaks).

Advanced Research Questions

Q. How can contradictory spectroscopic data for benzothiadiazine derivatives be resolved?

- Methodological Answer: Discrepancies in NMR or IR spectra often arise from tautomerism or polymorphism. For example:

- Tautomerism: The keto-enol equilibrium in the benzothiadiazin-3(4H)-one system can lead to variable H NMR signals. DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict the most stable tautomer .

- Polymorphism: X-ray powder diffraction (XRPD) identifies crystalline phases, while differential scanning calorimetry (DSC) detects thermal transitions.

Case Study: A study on 1,4-benzothiazin-3-ones revealed that recrystallization from methanol vs. ethanol produced distinct polymorphs with differing melting points (Δmp = 5–7°C) .

Q. What strategies optimize substituent effects on biological activity in benzothiadiazine analogs?

- Methodological Answer: Structure-activity relationship (SAR) studies focus on:

- Electron-Withdrawing Groups (e.g., Br): Enhance electrophilicity and binding to cysteine residues in target enzymes.

- Methoxy Groups: Improve solubility and π-π stacking with aromatic protein pockets.

Table 1: Substituent Effects on Antifungal Activity (MIC values):

| Substituent Position | R Group | MIC (μg/mL) | Source |

|---|---|---|---|

| 4-Bromobenzyl | Br | 12.5 | |

| 3,4-Dimethoxyphenyl | OCH | 8.2 | |

| Unsubstituted | H | >50 |

Q. How are reaction intermediates characterized in multi-step syntheses of benzothiadiazines?

- Methodological Answer: Key intermediates (e.g., β-aroylacrylic acids) are monitored via:

- HPLC-MS: To track purity and detect side products (e.g., dimerization byproducts).

- In Situ IR Spectroscopy: Identifies carbonyl intermediates (C=O stretches at 1680–1720 cm).

Example: During AlCl-catalyzed synthesis of 4-(4-chlorophenyl)-4-oxo-2-butenoic acid, FTIR confirmed intermediate formation via disappearance of maleic anhydride peaks (1850 cm) and emergence of conjugated carbonyl signals .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activities of structurally similar benzothiadiazines?

- Methodological Answer: Discrepancies often stem from assay conditions (e.g., pH, solvent, cell lines). Mitigation strategies include:

- Standardized Assays: Use CLSI guidelines for antifungal testing (e.g., RPMI-1640 medium, pH 7.0).

- Control Compounds: Include reference drugs (e.g., fluconazole) to normalize data across studies.

Case Study: A 2025 study found that DMSO solvent concentrations >1% reduced the activity of 4-bromobenzyl derivatives by 30–40% due to protein binding interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.